molecular formula C18H14ClN3O2 B11543991 (2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide

(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide

Cat. No.: B11543991
M. Wt: 339.8 g/mol
InChI Key: HDKYSQXKVNGLIB-UDWIEESQSA-N
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Description

3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA is a synthetic compound characterized by the presence of a furan ring substituted with a chlorophenyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA typically involves a multi-step process. One common method includes the reaction of 5-(4-chlorophenyl)furan-2-carbaldehyde with phenylurea in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA: Similar structure but contains a thiourea moiety instead of a urea moiety.

    3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLHYDRAZINE: Contains a hydrazine moiety instead of a urea moiety.

Uniqueness

3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA is unique due to its specific combination of a furan ring, chlorophenyl group, and phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea

InChI

InChI=1S/C18H14ClN3O2/c19-14-8-6-13(7-9-14)17-11-10-16(24-17)12-20-22-18(23)21-15-4-2-1-3-5-15/h1-12H,(H2,21,22,23)/b20-12+

InChI Key

HDKYSQXKVNGLIB-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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